MFCD11842002

Description

Based on analogous compounds with similar MDL identifiers (e.g., MFCD00003330 and MFCD00126844), it is inferred to belong to the class of brominated aromatic compounds. Such compounds are frequently utilized in pharmaceutical synthesis, catalysis, and materials science due to their stability and reactivity.

Properties

IUPAC Name |

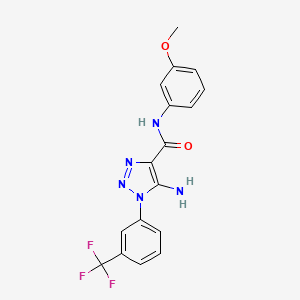

5-amino-N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O2/c1-27-13-7-3-5-11(9-13)22-16(26)14-15(21)25(24-23-14)12-6-2-4-10(8-12)17(18,19)20/h2-9H,21H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGNQNCYODPXTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD11842002 involves several steps, starting from readily available starting materials. The synthetic route typically includes:

Initial Reaction: The starting material undergoes a reaction with a specific reagent under controlled conditions to form an intermediate compound.

Intermediate Transformation: The intermediate is then subjected to further reactions, such as oxidation or reduction, to modify its structure.

Final Product Formation: The final step involves the purification and isolation of this compound from the reaction mixture.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

Continuous Monitoring: Implementing continuous monitoring of reaction parameters to maintain optimal conditions.

Purification Techniques: Employing advanced purification techniques such as distillation, crystallization, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD11842002 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Various catalysts may be used to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

MFCD11842002 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD11842002 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Features

The closest analogs to MFCD11842002 in the provided evidence include:

Key Structural Differences :

Physicochemical Properties

Table 1: Comparative Physicochemical Properties

*Estimated based on intermediate molecular weight and substituent effects.

Critical Observations :

- Solubility : MFCD00126844’s lower solubility (0.219 mg/mL) compared to MFCD00003330 (0.687 mg/mL) is attributed to its higher hydrophobicity from alkyl substituents .

- Log P : Both analogs exhibit moderate lipophilicity (Log P ~2.5), suggesting this compound may similarly balance membrane permeability and aqueous solubility .

Comparison of Methodologies :

- Catalyst Use : A-FGO in MFCD00003330 enhances reaction efficiency and recyclability, reducing environmental impact .

- Solvent Choice : THF vs. 1,4-dioxane affects reaction kinetics and byproduct formation .

Research Findings and Implications

Performance in Catalysis

MFCD00003330’s synthesis method highlights the role of green chemistry principles, with catalyst recyclability up to five cycles without significant yield loss .

Pharmacological Potential

The moderate bioavailability score (0.55) shared by both analogs indicates that this compound may face challenges in systemic absorption but could be optimized through prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.